molecular formula C19H23NO2S B3974582 N-[2-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide

N-[2-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B3974582
M. Wt: 329.5 g/mol
InChI Key: GQTSBDUCVQXAJI-UHFFFAOYSA-N
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Description

N-[2-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly for their roles as intermediates in the synthesis of various pharmaceuticals

Properties

IUPAC Name

N-(2-butan-2-ylphenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-5-13(2)15-8-6-7-9-17(15)20-19(21)16-11-10-14(23-4)12-18(16)22-3/h6-13H,5H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTSBDUCVQXAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of 2-methoxy-4-(methylsulfanyl)benzoic acid with 2-(butan-2-yl)aniline under acidic or basic conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as:

    Preparation of intermediates: Synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid and 2-(butan-2-yl)aniline.

    Coupling reaction: Acylation of the intermediates using a coupling agent.

    Purification: Techniques such as recrystallization, chromatography, and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-[2-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzamide: A simpler benzamide derivative with similar structural features but lacking the additional functional groups.

    N-(2-benzoyl-phenyl)benzamide: Another benzamide derivative with a benzoyl group, offering different chemical properties and applications.

    2-methyl-N-(5-methylsulfanyl-2H-1,2,4-triazol-3-yl)butanamide: A compound with a similar methylsulfanyl group but different core structure.

Uniqueness

N-[2-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the butan-2-yl, methoxy, and methylsulfanyl groups allows for diverse chemical modifications and applications in various fields of research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide
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N-[2-(butan-2-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide

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